molecular formula C5H3BrN4O B582288 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 1260763-85-6

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No. B582288
M. Wt: 215.01
InChI Key: KNHWRTKKDFEAEB-UHFFFAOYSA-N
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Description

“5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is a chemical compound that has been used in the synthesis of various chelates and phosphors . It has been used in the development of blue emissive Iridium(III) phosphors for solution-processed OLEDs .


Synthesis Analysis

The synthesis of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” involves regioselective syntheses of imidazo[4,5-b]pyrazin-2-ylidene based chelates . The synthesis process is conducted under N2 and monitored using precoated TLC plates .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .

Scientific Research Applications

  • Phleomycin Amplification : A series of 1H-imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, were examined for their potential to amplify the effects of phleomycin, a chemotherapeutic agent (Barlin & Ireland, 1984).

  • Pharmacological Properties : Certain imidazo[1,2-alpha]pyrazine derivatives, closely related to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, demonstrated uterine-relaxing, antibronchospastic activities, and cardiac-stimulating properties in vitro and in vivo (Sablayrolles et al., 1984).

  • Synthesis of Anticancer and Antimicrobial Agents : Compounds derived from 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one exhibited significant antibacterial, antifungal, and anticancer activities, suggesting its potential as a template for developing new therapeutic agents (Shelke et al., 2017).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, structurally similar to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, were found effective as corrosion inhibitors for mild steel in acidic environments, showcasing its potential in materials science (Saady et al., 2021).

  • Imidazo[4,5-b]pyridines Synthesis : Facile synthesis methods for imidazo[4,5-b]pyridines and pyrazines were developed, providing quicker access to these compounds for various applications (Rosenberg et al., 2012).

  • Luminescence Applications : Imidazo[1,2-a]pyrazin-3(7H)-one compounds, related to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, have been studied for their luminescent properties, particularly in bioluminescence and chemiluminescence applications (Teranishi, 2007).

properties

IUPAC Name

5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHWRTKKDFEAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743157
Record name 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

CAS RN

1260763-85-6
Record name 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AH Miah, H Abas, M Begg, BJ Marsh… - Bioorganic & Medicinal …, 2014 - Elsevier
A knowledge-based library of 2,3-dichlorophenylsulfonyl derivatives of commercially available aryl amines was synthesised and screened as human CCR4 antagonists, in order to …
Number of citations: 12 www.sciencedirect.com

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